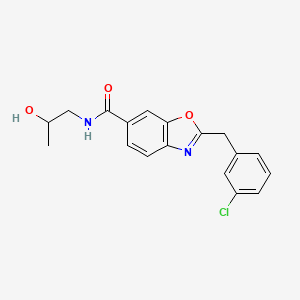
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as CGP-37157, is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane.
作用机制
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. This inhibition leads to an increase in mitochondrial calcium levels, which has been shown to have a protective effect against oxidative stress and cell death.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its role in protecting against mitochondrial dysfunction, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cardiac function and reduce the severity of ischemic injury in animal models.
实验室实验的优点和局限性
One of the major advantages of using N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide in lab experiments is its potency and specificity as an inhibitor of the mitochondrial Na+/Ca2+ exchanger. However, its use is limited by its relatively short half-life and the need for high concentrations to achieve effective inhibition.
未来方向
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One area of interest is its potential application in the treatment of cancer, particularly those types that are associated with mitochondrial dysfunction. Another area of interest is its role in the regulation of autophagy, which is a cellular process that plays a critical role in the maintenance of cellular homeostasis. Additionally, further studies are needed to determine the optimal dosing and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide for therapeutic use.
Conclusion
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. Its inhibition of the mitochondrial Na+/Ca2+ exchanger has been shown to have a protective effect against mitochondrial dysfunction and cell death in models of neurodegenerative diseases and ischemic injury. While there are limitations to its use, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has the potential to be a valuable tool in the study of mitochondrial function and the development of therapeutics for a variety of diseases.
合成方法
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with N-phenylsulfonyl chloride and 3-chloroaniline. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
科学研究应用
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its role in the treatment of neurological disorders, particularly those associated with mitochondrial dysfunction. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to protect against mitochondrial calcium overload and prevent cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032634.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032636.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
